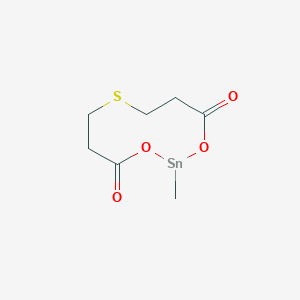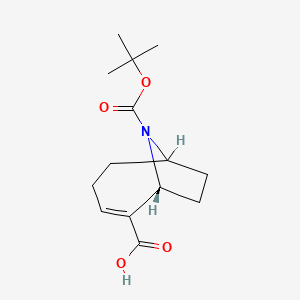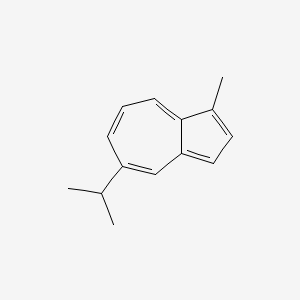
Azulene, 1-methyl-5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an isomer of naphthalene and is characterized by its bicyclic structure, consisting of a fused cyclopentadiene and cycloheptatriene ring system . Azulene derivatives, including guaiazulene, are found in nature as components of various plants and mushrooms, such as Matricaria chamomilla and Artemisia absinthium .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 1-methyl-5-(1-methylethyl)-, involves several methods. One efficient route is the annulation of cyclopentadiene with unsaturated C5 synthons . Another method involves the reaction of indane with ethyl diazoacetate, followed by a series of steps to form the azulene structure . These reactions typically require specific catalysts and conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of azulene derivatives often involves the extraction from natural sources, such as essential oils of plants like chamomile and yarrow. The extraction process includes steam distillation, followed by purification steps to isolate the desired azulene compound .
化学反応の分析
Types of Reactions
Azulene, 1-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where azulene reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted azulene derivatives, which have applications in different fields .
科学的研究の応用
Azulene, 1-methyl-5-(1-methylethyl)-, has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a chromophore in dye chemistry.
Biology: Studied for its anti-inflammatory, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in treating peptic ulcers, leukemia, and HIV-1.
Industry: Utilized in the development of optoelectronic devices due to its unique fluorescence properties.
作用機序
The mechanism of action of azulene, 1-methyl-5-(1-methylethyl)-, involves several pathways:
Inhibition of Cyclooxygenase-2 (COX-2): This enzyme is involved in the biosynthesis of prostaglandins, which are key mediators of inflammation.
Regulation of Cytokine Secretion: Azulene can modulate the secretion of cytokines, proteins that play a significant role in immune response.
類似化合物との比較
Azulene, 1-methyl-5-(1-methylethyl)-, can be compared with other similar compounds such as:
Naphthalene: An isomer of azulene, naphthalene is colorless, whereas azulene is blue.
Vetivazulene: A derivative of azulene found in vetiver oil, characterized by its distinct structure and properties.
Chamazulene: Another azulene derivative found in chamomile, known for its anti-inflammatory properties.
These compounds share similar structures but differ in their physical properties and specific applications, highlighting the uniqueness of azulene, 1-methyl-5-(1-methylethyl)- .
特性
CAS番号 |
113540-51-5 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC名 |
1-methyl-5-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-5-4-6-14-11(3)7-8-13(14)9-12/h4-10H,1-3H3 |
InChIキー |
WMTFUXVIGMHHKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C2C1=CC=CC(=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


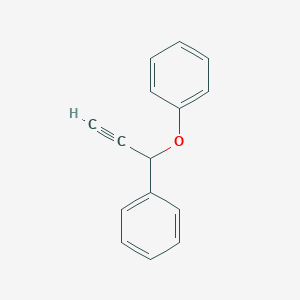
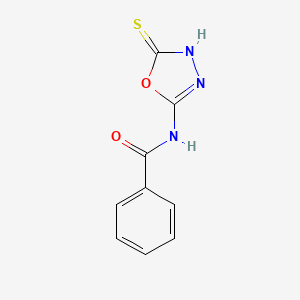
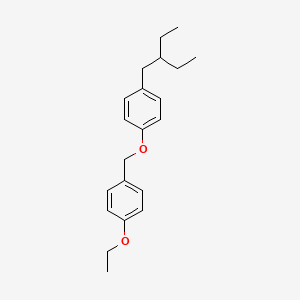
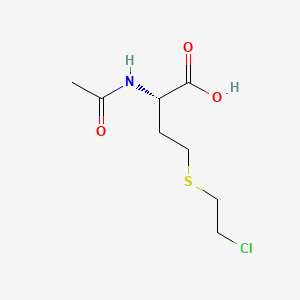
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
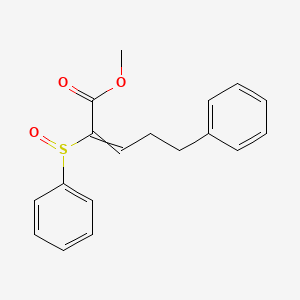
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
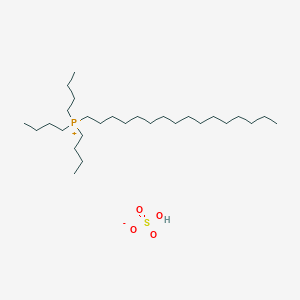
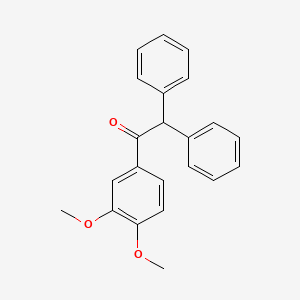

![3,3-Dimethoxy-6-[6-(2-phenylethenyl)cyclohexa-2,4-dien-1-ylidene]cyclohexa-1,4-diene](/img/structure/B14289604.png)
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14289614.png)
